1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-

Redox potential Cyclic voltammetry Naphthoquinone SAR

1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- (CAS 185351-28-4) is a synthetic hybrid molecule combining a 1,4-naphthoquinone redox core with an N-linked benzimidazole pharmacophore and a 3-hydroxy substituent. The compound (MF: C₁₇H₁₀N₂O₃; MW: 290.28 g/mol) is available as a research intermediate at ≥97% purity.

Molecular Formula C17H10N2O3
Molecular Weight 290.27 g/mol
CAS No. 185351-28-4
Cat. No. B11839938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-
CAS185351-28-4
Molecular FormulaC17H10N2O3
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)C2=O)N3C=NC4=CC=CC=C43)O
InChIInChI=1S/C17H10N2O3/c20-15-10-5-1-2-6-11(10)16(21)17(22)14(15)19-9-18-12-7-3-4-8-13(12)19/h1-9,20H
InChIKeyBBJFTHUWSVDQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

185351-28-4: Naphthoquinone–Benzimidazole Hybrid Scaffold Identity and Procurement-Quality Baseline


1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- (CAS 185351-28-4) is a synthetic hybrid molecule combining a 1,4-naphthoquinone redox core with an N-linked benzimidazole pharmacophore and a 3-hydroxy substituent [1]. The compound (MF: C₁₇H₁₀N₂O₃; MW: 290.28 g/mol) is available as a research intermediate at ≥97% purity . Naphthoquinones are extensively studied as redox-cycling agents and enzyme substrates, while benzimidazoles contribute hydrogen-bonding capacity and target-recognition motifs [2]. This dual pharmacophore architecture distinguishes CAS 185351-28-4 from mono-functional naphthoquinones or isolated benzimidazoles used in medicinal chemistry and chemical-biology probe development.

Why 2-Hydroxy-1,4-Naphthoquinone (Lawsone) or Imidazole-Naphthoquinone Analogs Cannot Functionally Replace CAS 185351-28-4


The 3-hydroxy-2-(benzimidazol-1-yl)-1,4-naphthoquinone architecture cannot be replicated by simple hydroxylated naphthoquinones (e.g., lawsone, CAS 83-72-7; logP ≈ 1.35–1.51 [1]) or by imidazole-based naphthoquinones because the benzimidazole moiety introduces a distinct electronic and steric profile. The benzimidazole ring, with its fused benzene-imidazole system, alters the quinone redox potential—a critical determinant of biological activity in this compound class [2]—and provides a larger, more polarizable π-surface for target binding than the smaller imidazole heterocycle [3]. Interchanging with a 2-amino or 2-chloro analog eliminates the benzimidazole′s capacity for specific hydrogen-bonding and π-stacking interactions required in enzyme inhibition or DNA-intercalation assays, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- (CAS 185351-28-4) Against Closest Analogs


Redox Potential Differentiation: Benzimidazole-Substituted vs. Hydroxy-Only Naphthoquinones

The redox potential of 1,4-naphthoquinone derivatives is strongly modulated by the nature of the C2/C3 substituents. In a systematic study of 1,4-naphthoquinone derivatives, standard redox potentials (E°) measured by cyclic voltammetry in phosphate buffer (pH 7.2) showed that substituent identity directly controls the quinone/semiquinone couple, with a definite correlation established between redox potential and cytotoxic activity for type A compounds [1]. While direct E° data for CAS 185351-28-4 have not been published, the benzimidazole substituent is predicted to shift the reduction potential to a more positive value compared to 2-hydroxy-1,4-naphthoquinone (lawsone), based on the electron-withdrawing character of the N-linked heterocycle. This class-level inference is supported by measured redox shifts of 370 mV observed for carboxylic acid-substituted naphthoquinones relative to the unsubstituted parent [2].

Redox potential Cyclic voltammetry Naphthoquinone SAR

Antimicrobial Potency Landscape: Imidazole vs. Benzimidazole 1,4-Naphthoquinone Congeners

Imidazole-based 1,4-naphthoquinones (I-1 to I-4; 1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione series) demonstrated broad-spectrum antibacterial activity with MIC values of 8–64 μg/mL against Gram-positive and Gram-negative bacterial strains, and 128–256 μg/mL against Candida albicans [1]. While CAS 185351-28-4 has not been evaluated in this specific panel, the replacement of the N-alkylimidazole fused system with an N-benzimidazole pendant group is expected to alter both lipophilicity and target binding. The benzimidazole-containing naphthoquinone scaffold offers a distinct H-bond donor capacity (via the imidazole N–H of the non-fused benzimidazole) absent in the N-alkyl fused imidazole series, which may enhance interactions with bacterial enzyme active sites as suggested by molecular docking studies of benzimidazolequinones with trypanothione reductase [2].

Antibacterial MIC Naphthoquinone Benzimidazole

Trypanosomicidal Potency of Benzimidazolequinones: Class-Wide IC50 Benchmarks

The replacement of a benzene moiety in the naphthoquinone system by an imidazole/benzimidazole heterocycle significantly enhanced trypanosomicidal activity. Compound 11a (a 2-phenylbenzimidazolequinone) displayed an IC50 of 0.65 μM against the trypomastigote form of Trypanosoma cruzi, proving 15-fold more active than the clinical reference drug nifurtimox [1]. This class-level evidence demonstrates that the benzimidazolequinone pharmacophore can achieve sub-micromolar antiparasitic potency. CAS 185351-28-4, with its non-fused benzimidazole-naphthoquinone architecture, retains the key benzimidazole-quinone connectivity required for this activity class while offering a distinct 3-hydroxy substitution pattern that may modulate redox cycling and target binding differently than the 5-phenoxy-2-aryl series.

Trypanosoma cruzi IC50 Benzimidazolequinone Chagas disease

Cancer Cell Selectivity Advantage of Highly Conjugated Benzimidazolequinones over Benzimidazole-4,7-diones

In a direct comparative study, a naphthyl-fused benzimidazolequinone (5-methyl-5,6-dihydrobenzimidazo[2,1-a]benzo[f]isoquinoline-8,11-dione) showed high specificity towards human cervical (HeLa) and prostate (DU145) cancer cell lines with minimal toxicity to normal human GM00637 fibroblasts at doses <1 μM [1]. In contrast, 2-aromatic ring-substituted benzimidazole-4,7-diones and mitomycin C were significantly more toxic to the normal cell line [1]. The non-fused benzimidazole-naphthoquinone architecture of CAS 185351-28-4 occupies an intermediate structural space between the fully fused naphthyl-benzimidazolequinone (high selectivity) and the simpler benzimidazole-4,7-dione (low selectivity), offering a distinct selectivity-tuning scaffold not represented by the published comparator series.

Cancer selectivity HeLa DU145 Benzimidazolequinone

DT-Diaphorase (NQO1) Substrate Efficiency: Naphthoquinone vs. Benzimidazolequinone Phosphorodiamidate Prodrugs

In a direct head-to-head comparison of naphthoquinone and benzimidazolequinone phosphorodiamidate prodrugs, both scaffolds proved to be excellent substrates for purified human DT-diaphorase (kcat/Km = 3×10⁷ to 3×10⁸ M⁻¹s⁻¹) [1]. However, the benzimidazolequinone analogs were 1–2 orders of magnitude less cytotoxic than the naphthoquinone analogs in HT-29 and BE human colon cancer clonogenic assays [1]. Crucially, chemical reduction of the naphthoquinone triggered rapid expulsion of the phosphorodiamidate anion (the active alkylating species), whereas the benzimidazolequinone reduction product remained stable and did not release the payload [1]. This demonstrates that the quinone scaffold identity—naphthoquinone vs. benzimidazolequinone—directly controls the prodrug activation mechanism. CAS 185351-28-4, containing a naphthoquinone core with a pendant (non-fused) benzimidazole, is predicted to retain the productive expulsion pathway characteristic of naphthoquinones while gaining the target-recognition advantages of the benzimidazole substituent.

DT-diaphorase NQO1 Prodrug activation Phosphorodiamidate

Benzimidazole Regioisomerism and Synthetic Accessibility: 1-Substituted vs. Fused Benzimidazolequinone Scaffolds

The addition of benzimidazole to 1,4-naphthoquinone was shown to proceed with distinct regiochemical outcomes compared to imidazole or 2-methylimidazole [1]. While imidazole addition to 1,4-naphthoquinone yields only disubstituted derivatives (5a, 5c), the benzimidazole reaction pathway produces both mono- and disubstituted products depending on conditions, reflecting the steric and electronic influence of the fused benzene ring [1]. The existence of meso and d,l isomers for 2,3-bis(benzimidazol-1′-yl)-1,4-dihydroxynaphthalene (5c) [1] demonstrates that benzimidazole substituents introduce stereochemical complexity absent in simpler imidazole analogs. CAS 185351-28-4, as a mono-benzimidazole substituted 3-hydroxy naphthoquinone, represents a specific regioisomeric form that is synthetically accessible via controlled mono-addition, offering a defined chemical entity distinct from the disubstituted or fused-ring benzimidazolequinone products commonly reported.

Benzimidazole addition Naphthoquinone Regiochemistry Synthetic route

Priority Application Scenarios for 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- (CAS 185351-28-4) Based on Differentiation Evidence


Antiparasitic Drug Discovery: T. cruzi and Leishmania SAR Probe Compound

The benzimidazolequinone class has demonstrated sub-micromolar potency against T. cruzi trypomastigotes (IC50 = 0.65 μM for analog 11a, 15-fold more potent than nifurtimox) [1]. CAS 185351-28-4 offers a non-fused benzimidazole-naphthoquinone architecture that can be used to probe whether the fused vs. pendant benzimidazole connectivity affects antiparasitic potency and selectivity. The 3-hydroxy group provides a synthetic handle for further derivatization (etherification, esterification) to generate focused SAR libraries exploring the impact of C3 substitution on trypanocidal activity and host-cell cytotoxicity.

Enzyme-Activated Prodrug Design: NQO1-Responsive Payload Release Systems

The naphthoquinone core of CAS 185351-28-4 is structurally analogous to the naphthoquinone phosphorodiamidates that serve as excellent DT-diaphorase (NQO1) substrates (kcat/Km up to 3×10⁸ M⁻¹s⁻¹) and undergo rapid, productive payload expulsion upon enzymatic reduction [2]. Unlike benzimidazolequinone-core prodrugs, which are 10–100-fold less cytotoxic due to stable reduction products that fail to release the alkylating agent, CAS 185351-28-4 retains the naphthoquinone scaffold that supports efficient leaving-group expulsion. The pendant benzimidazole can be exploited for targeting or solubility optimization without compromising the core activation mechanism.

Anticancer Selectivity Screening: Normal vs. Cancer Cell Differential Cytotoxicity Profiling

Highly conjugated benzimidazolequinones have shown cancer-selective toxicity at sub-micromolar concentrations against HeLa and DU145 cells while sparing normal GM00637 fibroblasts, in contrast to non-selective benzimidazole-4,7-diones [3]. CAS 185351-28-4, with its distinct non-fused benzimidazole-naphthoquinone architecture, occupies a unique structural niche between the highly selective fused series and the non-selective 4,7-dione series. This makes it a valuable comparator compound for elucidating the structural determinants of cancer-cell selectivity in quinone-based agents.

Redox-Active Chemical Biology Probe: ROS Generation and Redox Signaling Studies

The redox potential of 1,4-naphthoquinone derivatives directly correlates with their biological activity, as demonstrated by cyclic voltammetry studies establishing quantitative E°–cytotoxicity relationships [4]. CAS 185351-28-4 combines the redox-active naphthoquinone core with a benzimidazole substituent that can modulate the reduction potential through electronic effects. This dual-character scaffold is suited for investigating how heterocycle substitution patterns tune the quinone redox potential and consequently alter reactive oxygen species (ROS) generation rates in cellular systems, providing a chemical tool for redox biology and oxidative stress research.

Quote Request

Request a Quote for 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.